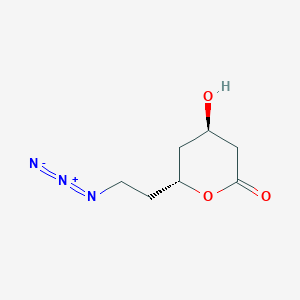
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one is a chiral compound with significant potential in various fields of scientific research. This compound features a six-membered oxane ring with a hydroxy group and an azidoethyl substituent, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a protected sugar derivative.
Cyclization: The formation of the oxane ring is accomplished through intramolecular cyclization reactions under acidic or basic conditions.
Deprotection: Any protecting groups are removed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.
Substitution: The azido group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous conditions.
Substitution: Sodium azide in DMF (Dimethylformamide) or other polar aprotic solvents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various azido derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and natural products.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology:
Bioconjugation: The azido group allows for bioconjugation reactions, useful in labeling and tracking biomolecules.
Drug Development:
Medicine:
Prodrug Design: The compound can be used in the design of prodrugs that release active drugs upon metabolic conversion.
Diagnostic Agents: Utilized in the development of diagnostic agents for imaging and detection.
Industry:
Polymer Chemistry: Used in the synthesis of functionalized polymers with specific properties.
Material Science: Employed in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism of action of (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The hydroxy group can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with cellular receptors.
類似化合物との比較
(4R,6R)-6-(2-aminoethyl)-4-hydroxyoxan-2-one: Similar structure but with an amino group instead of an azido group.
(4R,6R)-6-(2-hydroxyethyl)-4-hydroxyoxan-2-one: Similar structure but with a hydroxyethyl group instead of an azido group.
Uniqueness:
Azido Group: The presence of the azido group makes (4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one unique, allowing for specific reactions like click chemistry.
Chirality: The compound’s chirality provides advantages in asymmetric synthesis and chiral recognition processes.
特性
CAS番号 |
512200-62-3 |
|---|---|
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC名 |
(4R,6R)-6-(2-azidoethyl)-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C7H11N3O3/c8-10-9-2-1-6-3-5(11)4-7(12)13-6/h5-6,11H,1-4H2/t5-,6-/m1/s1 |
InChIキー |
VBMLVAQQMQCWMI-PHDIDXHHSA-N |
異性体SMILES |
C1[C@H](CC(=O)O[C@@H]1CCN=[N+]=[N-])O |
正規SMILES |
C1C(CC(=O)OC1CCN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


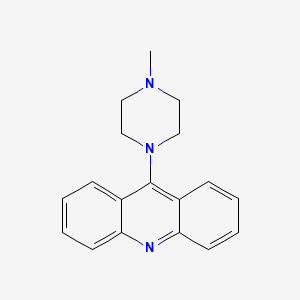

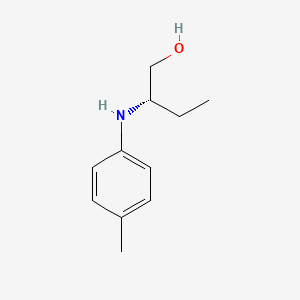
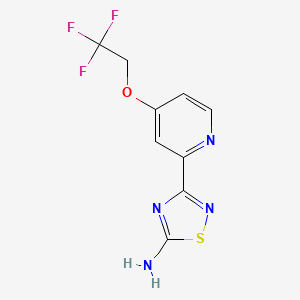

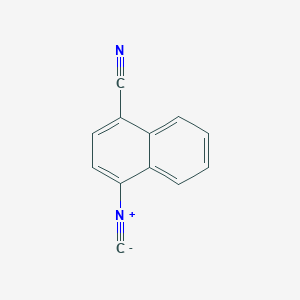
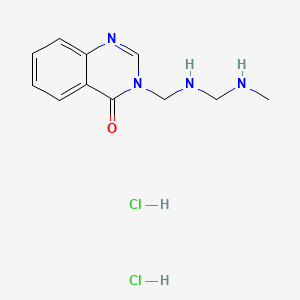
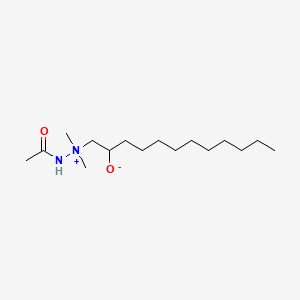
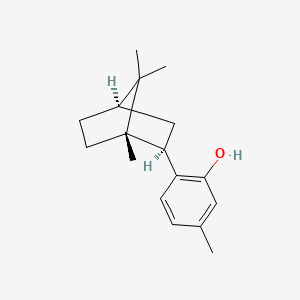

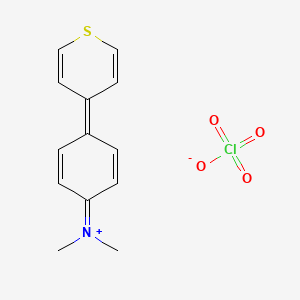

![(2S,3S,4S,5R,6S)-6-[(Z)-[amino(phenyl)methylidene]amino]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13753709.png)
![4-[[chloro(methoxy)phosphoryl]oxymethyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B13753711.png)
